molecular formula C19H27N7 B4596656 4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine CAS No. 907972-28-5

4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine

Cat. No.: B4596656
CAS No.: 907972-28-5
M. Wt: 353.5 g/mol
InChI Key: XIAQXGCDQJCMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dihydroquinoline moiety, an ethylpiperazine group, and a triazine ring, making it a versatile molecule for diverse applications.

Scientific Research Applications

4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the dihydroquinoline intermediate, followed by the introduction of the ethylpiperazine group, and finally, the formation of the triazine ring. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various quinoline and triazine derivatives, which can be further modified for specific applications.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-1-isoquinolinyl)aniline
  • 4-methyl-1,3(2H,4H)-isoquinolinedione
  • 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine

Uniqueness

Compared to similar compounds, 4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-2-24-10-12-25(13-11-24)14-17-21-18(20)23-19(22-17)26-9-5-7-15-6-3-4-8-16(15)26/h3-4,6,8H,2,5,7,9-14H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAQXGCDQJCMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123656
Record name 4-(3,4-Dihydro-1(2H)-quinolinyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907972-28-5
Record name 4-(3,4-Dihydro-1(2H)-quinolinyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907972-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydro-1(2H)-quinolinyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Reactant of Route 2
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Reactant of Route 3
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Reactant of Route 4
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Reactant of Route 5
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Reactant of Route 6
4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.